6-(3,5-Dichloro-phenoxy)hexanenitrile 6-(3,5-Dichloro-phenoxy)hexanenitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC13557233
InChI: InChI=1S/C12H13Cl2NO/c13-10-7-11(14)9-12(8-10)16-6-4-2-1-3-5-15/h7-9H,1-4,6H2
SMILES: C1=C(C=C(C=C1Cl)Cl)OCCCCCC#N
Molecular Formula: C12H13Cl2NO
Molecular Weight: 258.14 g/mol

6-(3,5-Dichloro-phenoxy)hexanenitrile

CAS No.:

Cat. No.: VC13557233

Molecular Formula: C12H13Cl2NO

Molecular Weight: 258.14 g/mol

* For research use only. Not for human or veterinary use.

6-(3,5-Dichloro-phenoxy)hexanenitrile -

Specification

Molecular Formula C12H13Cl2NO
Molecular Weight 258.14 g/mol
IUPAC Name 6-(3,5-dichlorophenoxy)hexanenitrile
Standard InChI InChI=1S/C12H13Cl2NO/c13-10-7-11(14)9-12(8-10)16-6-4-2-1-3-5-15/h7-9H,1-4,6H2
Standard InChI Key WPOYWGARMHHNOV-UHFFFAOYSA-N
SMILES C1=C(C=C(C=C1Cl)Cl)OCCCCCC#N
Canonical SMILES C1=C(C=C(C=C1Cl)Cl)OCCCCCC#N

Introduction

Structural and Chemical Characteristics

Molecular Architecture

PropertyValueSource
Molecular Weight258.14 g/mol
Purity97%
DensityNot reported
Melting/Boiling PointsNot reported

Synthesis and Production

Industrial Challenges

The discontinuation of 6-(3,5-Dichloro-phenoxy)hexanenitrile by suppliers like Fluorochem likely stems from niche demand and scalability hurdles. Continuous flow processes, which improve efficiency for high-volume chemicals, may be economically unfeasible for low-demand specialties. Furthermore, halogenated nitriles often require stringent handling protocols due to toxicity risks, complicating large-scale production .

Reactivity and Functional Transformations

Nitrile Group Reactivity

The nitrile (-CN) group is a versatile functional group, amenable to:

  • Hydrolysis: Conversion to carboxylic acids (RCOOH\text{RCOOH}) under acidic or basic conditions.

  • Reduction: Formation of primary amines (RCH2NH2\text{RCH}_2\text{NH}_2) using LiAlH₄ or catalytic hydrogenation.

  • Cycloaddition: Participation in [2+3] cycloadditions to generate tetrazoles, valuable in medicinal chemistry.

For 6-(3,5-Dichloro-phenoxy)hexanenitrile, hydrolysis would yield 6-(3,5-Dichloro-phenoxy)hexanoic acid, a potential precursor for ester or amide derivatives .

Phenoxy Group Modifications

The electron-withdrawing chlorine atoms on the phenoxy ring direct electrophilic substitution to the para position, though steric hindrance may limit reactivity. Nucleophilic aromatic substitution is unlikely under mild conditions due to the deactivated ring, but feasible with strong nucleophiles (e.g., amines) at elevated temperatures .

Discontinuation and Alternatives

Commercial unavailability reflects limited industrial adoption. Researchers seeking analogues may consider:

  • 6-(3,4-Dichloro-phenoxy)hexanenitrile: Differing chlorine substitution alters electronic properties.

  • Shorter-Chain Variants: e.g., 4-(3,5-Dichloro-phenoxy)butanenitrile, offering reduced lipophilicity .

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